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molecular formula C8H12N2O2 B8380597 5-Tert-butyloxazole-2-carboxamide

5-Tert-butyloxazole-2-carboxamide

Cat. No. B8380597
M. Wt: 168.19 g/mol
InChI Key: HXVRWEATINYOLE-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

The mixture of 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester(0.52 g, 2.64 mmol) and NH3 (2.0M solution in MeOH, 6.6 mL, 13.2 mmol) was stirred at RT under N2 for 20 h. The solvents were removed under reduced pressure and the residue was dissolved in EtOAc washed with brine, dried with Na2SO4 and filtered. Removal of the solvents afforded the title compound as a white solid. MS m/z: 169.2 (M+H). Calc'd for C8H12N2O2-168.19
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:7][C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][N:10]=1)=O)C.[NH3:15]>>[C:11]([C:8]1[O:7][C:6]([C:4]([NH2:15])=[O:3])=[N:10][CH:9]=1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC(=CN1)C(C)(C)C
Name
Quantity
6.6 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under N2 for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=C(O1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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